molecular formula C13H10O2 B7772615 (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B7772615
M. Wt: 198.22 g/mol
InChI Key: SZXYNCIHDTYDIG-VOTSOKGWSA-N
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Description

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring and a phenyl ring connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-3-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2-furyl)-3-phenylprop-2-en-1-one: Similar structure but with the furan ring at a different position.

    (2E)-3-(2-thienyl)-1-phenylprop-2-en-1-one: Contains a thiophene ring instead of a furan ring.

    (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Contains a methoxy-substituted phenyl ring.

Uniqueness

(2E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYNCIHDTYDIG-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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